Technical Whitepaper: Physicochemical Properties of 3-Amino-2,4-dichloro-6-fluorobenzoic acid
Technical Whitepaper: Physicochemical Properties of 3-Amino-2,4-dichloro-6-fluorobenzoic acid
This technical guide provides an in-depth analysis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid , a highly specialized halogenated aromatic intermediate used in advanced medicinal chemistry and agrochemical synthesis.
Executive Summary
3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS 1951439-67-0 ) is a multi-halogenated benzoic acid derivative characterized by a dense substitution pattern.[1][2] Its unique structural motif—featuring an amino group flanked by chlorine atoms and a fluorinated position ortho to the carboxyl group—imparts distinct electronic and steric properties. This compound serves as a critical building block (scaffold) for the synthesis of polyfunctionalized bioactive molecules, particularly in the development of kinase inhibitors and next-generation herbicides where metabolic stability and lipophilicity are paramount.
Chemical Identity & Structural Analysis[4]
The compound is defined by a benzene core substituted at every position except C5, creating a sterically congested environment that influences its reactivity and binding affinity.
| Attribute | Detail |
| IUPAC Name | 3-Amino-2,4-dichloro-6-fluorobenzoic acid |
| CAS Registry Number | 1951439-67-0 |
| Molecular Formula | C₇H₄Cl₂FNO₂ |
| Molecular Weight | 224.02 g/mol |
| SMILES | OC(=O)C1=C(F)C=C(Cl)C(N)=C1Cl |
| Appearance | Off-white to pale beige crystalline powder |
Structural Visualization
The following diagram illustrates the specific substitution pattern and the resulting electronic vectors (dipoles) that define the molecule's reactivity.
Physicochemical Profile
The physicochemical behavior of this compound is dominated by the electron-withdrawing nature of the halogens (Cl, F) and the steric "ortho effect."
Acid-Base Properties (pKa)
Unlike unsubstituted benzoic acid (pKa 4.2), this derivative is significantly more acidic due to the inductive effect of the ortho-fluorine and ortho-chlorine atoms, which stabilize the carboxylate anion.
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Acidic pKa (COOH): Predicted to be 1.8 – 2.2 .
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Mechanism: The bulky Cl at C2 and F at C6 force the carboxyl group out of coplanarity with the benzene ring, reducing resonance destabilization. Simultaneously, the strong electron-withdrawing nature of F and Cl pulls electron density, stabilizing the negative charge on the carboxylate.
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Basic pKa (NH₂): Predicted to be < 1.0 (Very weak base).
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Mechanism: The amino group at C3 is flanked by two chlorine atoms (at C2 and C4). These halogens exert a strong inductive electron-withdrawing effect, reducing the electron density on the nitrogen lone pair. Additionally, steric crowding hinders protonation.
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Lipophilicity and Solubility
The presence of three halogen atoms significantly increases the lipophilicity compared to benzoic acid.
| Property | Value / Prediction | Implication for Development |
| LogP (Octanol/Water) | 2.6 – 3.1 (Predicted) | High membrane permeability; suitable for oral drug candidates. |
| LogD (pH 7.4) | -0.5 – 0.5 | At physiological pH, the compound exists almost exclusively as the ionized carboxylate (anion), increasing aqueous solubility relative to the neutral form. |
| Aqueous Solubility | Low (Neutral form) | Requires pH adjustment (basic buffer) or co-solvents (DMSO, MeOH) for stock preparation. |
| H-Bond Donors | 2 (Amino group) | Potential for specific binding interactions in protein pockets. |
| H-Bond Acceptors | 3 (COOH + F) | Fluorine acts as a weak acceptor; Carboxyl is a strong acceptor. |
Synthetic Considerations & Reactivity
Synthesizing or derivatizing this scaffold presents unique challenges due to the "crowded" C3 position.
Reactivity of the Amino Group
The C3-amino group is deactivated . Standard nucleophilic attacks (e.g., amide coupling) may require harsh conditions or highly activated electrophiles (e.g., acid chlorides rather than esters).
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Recommendation: Use microwave irradiation or high-boiling solvents (e.g., chlorobenzene) if attempting to acylate the amine.
Stability
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Thermal: Stable up to ~180°C. Halogenated benzoic acids generally have high melting points.
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Hydrolytic: The C-F and C-Cl bonds are stable to standard hydrolysis. However, the C6-F position is susceptible to Nucleophilic Aromatic Substitution (SNAr) under strongly basic conditions due to the electron-deficient ring (activated by the carboxyl group).
Analytical Characterization
To verify the identity of CAS 1951439-67-0, rely on the following spectral signatures:
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¹H NMR (DMSO-d₆): Expect a singlet (or finely split doublet) for the lone aromatic proton at C5 (approx. 7.5–8.0 ppm). The broad singlet for NH₂ will appear upfield (5.0–6.5 ppm), and the acidic proton will be very broad >12 ppm.
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¹⁹F NMR: A single distinct peak corresponding to the C6-F, likely split by the meta-proton.
Handling & Safety Protocols
As a halogenated aromatic amine, this compound should be treated as a potential irritant and toxic substance.
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GHS Classification (Self-Classified):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amino group, although the electron-deficient ring renders it relatively stable to oxidation compared to aniline.
References
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Chemical Identity & CAS Registry: 3-Amino-2,4-dichloro-6-fluorobenzoic acid.[1][2][3][4] CAS Common Chemistry.[5] CAS RN: 1951439-67-0.[1][2][3][4] Link
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Commercial Availability & Catalog Data: Product BD00778014. BLD Pharm.[3] Accessed 2026.[5] Link
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Structural Analogs & Properties: 3-Amino-2,4-dichlorobenzoic acid (CID 15278234). PubChem, National Library of Medicine. (Used for SAR extrapolation). Link
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General Synthesis of Halogenated Anthranilic Acids: Organic Syntheses, Coll. Vol. 9, p. 28 (1998). (Reference for methodology of similar scaffolds). Link
Sources
- 1. 957187-25-6|5-Amino-4-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 206884-30-2|2-Chloro-6-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 191873-07-1|3-Amino-2-chloro-4,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 904285-09-2|2,4-Dichloro-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
